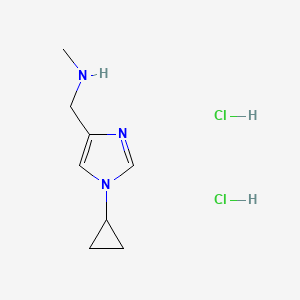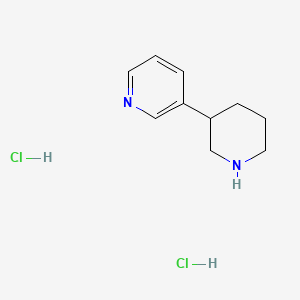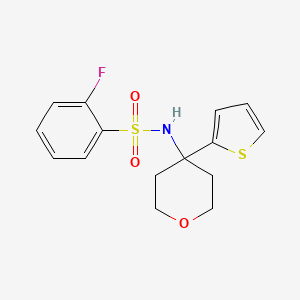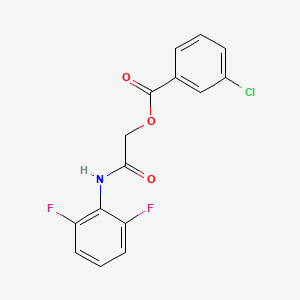
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a difluorophenyl group and a chlorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 2,6-difluoroaniline with 3-chlorobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
化学反応の分析
Types of Reactions
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: The compound’s unique structure allows it to form various intermolecular interactions, making it useful in the development of advanced materials.
Industrial Applications: It is used in the synthesis of dyes and pigments, contributing to sustainable manufacturing practices.
作用機序
The mechanism of action of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it targets enzymes or receptors involved in disease pathways, leading to inhibition of disease progression. The compound’s difluorophenyl group enhances its binding affinity to these targets, while the chlorobenzoate moiety contributes to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
N-(3-Amino-2,6-difluorophenyl)acetamide: Known for its anticancer properties and potential use in pain management.
N-(3-Amino-4-methoxyphenyl)acetamide: Used in the green synthesis of azo disperse dyes.
Uniqueness
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-chlorobenzoate stands out due to its unique combination of a difluorophenyl group and a chlorobenzoate moiety, which imparts distinct chemical and biological properties
特性
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO3/c16-10-4-1-3-9(7-10)15(21)22-8-13(20)19-14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILAQZYFIPLKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
![N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2868069.png)
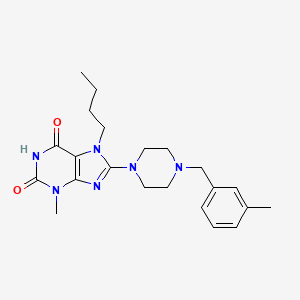

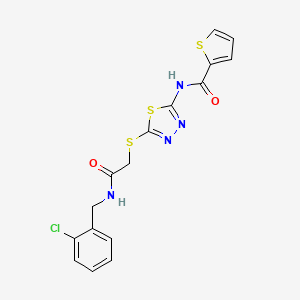
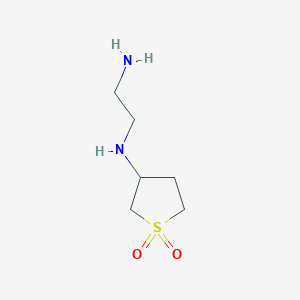
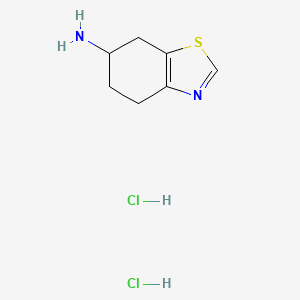
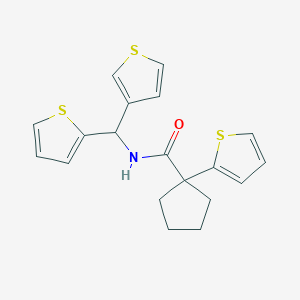
![N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2868080.png)
